Cas no 1804469-82-6 (Ethyl 3-(difluoromethyl)-5-fluoro-2-methoxypyridine-4-acetate)

Ethyl 3-(difluoromethyl)-5-fluoro-2-methoxypyridine-4-acetate is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical synthesis. Its key structural features—difluoromethyl and fluoro substituents—enhance metabolic stability and bioavailability, making it a valuable intermediate in drug discovery. The methoxy group at the 2-position and the ester functionality at the 4-position provide versatility for further chemical modifications. This compound is particularly useful in the development of bioactive molecules due to its ability to modulate electronic and steric properties. High purity and consistent synthesis protocols ensure reliable performance in research and industrial applications. Its stability under standard conditions further supports handling and storage convenience.
Ethyl 3-(difluoromethyl)-5-fluoro-2-methoxypyridine-4-acetate structure
1804469-82-6 structure
Product name:Ethyl 3-(difluoromethyl)-5-fluoro-2-methoxypyridine-4-acetate
CAS No:1804469-82-6
MF:C11H12F3NO3
MW:263.213093757629
CID:4883070

Ethyl 3-(difluoromethyl)-5-fluoro-2-methoxypyridine-4-acetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 3-(difluoromethyl)-5-fluoro-2-methoxypyridine-4-acetate
    • Inchi: 1S/C11H12F3NO3/c1-3-18-8(16)4-6-7(12)5-15-11(17-2)9(6)10(13)14/h5,10H,3-4H2,1-2H3
    • InChI Key: NXUVQXYUCLOODR-UHFFFAOYSA-N
    • SMILES: FC1=CN=C(C(C(F)F)=C1CC(=O)OCC)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 278
  • XLogP3: 2
  • Topological Polar Surface Area: 48.4

Ethyl 3-(difluoromethyl)-5-fluoro-2-methoxypyridine-4-acetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029034877-250mg
Ethyl 3-(difluoromethyl)-5-fluoro-2-methoxypyridine-4-acetate
1804469-82-6 95%
250mg
$940.80 2022-04-02
Alichem
A029034877-1g
Ethyl 3-(difluoromethyl)-5-fluoro-2-methoxypyridine-4-acetate
1804469-82-6 95%
1g
$2,866.05 2022-04-02
Alichem
A029034877-500mg
Ethyl 3-(difluoromethyl)-5-fluoro-2-methoxypyridine-4-acetate
1804469-82-6 95%
500mg
$1,802.95 2022-04-02

Additional information on Ethyl 3-(difluoromethyl)-5-fluoro-2-methoxypyridine-4-acetate

Ethyl 3-(difluoromethyl)-5-fluoro-2-methoxypyridine-4-acetate (CAS No. 1804469-82-6): A Key Intermediate in Modern Pharmaceutical Synthesis

Ethyl 3-(difluoromethyl)-5-fluoro-2-methoxypyridine-4-acetate, identified by its CAS number 1804469-82-6, represents a significant compound in the realm of pharmaceutical chemistry. This pyridine derivative has garnered considerable attention due to its versatile applications in the synthesis of biologically active molecules. The presence of both difluoromethyl and fluoro substituents in its structure imparts unique electronic and steric properties, making it a valuable building block for drug development.

The compound's molecular structure, featuring a pyridine core with ester functionality at the 4-position, a methoxy group at the 2-position, and a difluoromethyl group at the 3-position, endows it with distinctive chemical reactivity. These substituents not only influence the compound's solubility and metabolic stability but also play a crucial role in modulating its pharmacological activity. The fluoro atoms, in particular, are well-documented for their ability to enhance binding affinity and metabolic resistance in drug molecules.

In recent years, Ethyl 3-(difluoromethyl)-5-fluoro-2-methoxypyridine-4-acetate has been extensively utilized in the development of novel therapeutic agents. Its incorporation into drug candidates has shown promise in various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders. The difluoromethyl group is particularly noteworthy for its role in improving the pharmacokinetic profile of drugs by enhancing lipophilicity and reducing susceptibility to metabolic degradation.

The pharmaceutical industry has increasingly recognized the importance of fluorinated pyridines as key structural motifs in drug design. Ethyl 3-(difluoromethyl)-5-fluoro-2-methoxypyridine-4-acetate, with its unique substitution pattern, serves as an excellent scaffold for generating novel compounds with improved efficacy and reduced side effects. Researchers have leveraged this compound to synthesize inhibitors targeting enzymes such as kinases and proteases, which are pivotal in disease pathogenesis.

A notable application of Ethyl 3-(difluoromethyl)-5-fluoro-2-methoxypyridine-4-acetate has been in the development of anticancer agents. The combination of the difluoromethyl> group's ability to stabilize enzyme interactions with high precision and the pyridine core's versatility has led to the discovery of several lead compounds that exhibit potent antitumor activity. Preclinical studies have demonstrated that derivatives of this compound can selectively inhibit aberrantly activated kinases, thereby disrupting signaling pathways that drive cancer cell proliferation.

In addition to oncology, Ethyl 3-(difluoromethyl) -5-fluoro) -2-methoxypyridine) -4-acetate) has shown promise in combating infectious diseases. The introduction of fluorine atoms into drug molecules often enhances their resistance to enzymatic degradation by microbial pathogens. This property is particularly valuable in antibiotics and antivirals, where maintaining stability under physiological conditions is critical for therapeutic efficacy. Researchers have utilized this compound as a precursor for synthesizing novel antiviral agents that target viral polymerases or proteases, offering hope for treating emerging viral infections.

The central nervous system (CNS) is another therapeutic area where Ethyl 3-(difluoromethyl) -5-fluoro) -2-methoxypyridine) -4-acetate) has found utility. Fluorinated pyridines are known to cross the blood-brain barrier more readily than their non-fluorinated counterparts, making them ideal candidates for CNS drug development. Studies have indicated that derivatives of this compound can modulate neurotransmitter systems involved in conditions such as depression, anxiety, and neurodegenerative diseases. By fine-tuning the substitution pattern on the pyridine ring, researchers aim to develop drugs with enhanced selectivity and reduced off-target effects.

The synthetic methodologies employed in producing Ethyl 3-(difluoromethyl) -5-fluoro) -2-methoxypyridine) -4-acetate) are also worth mentioning. The synthesis typically involves multi-step organic transformations starting from readily available pyridine derivatives. Key steps include halogenation reactions to introduce the fluoro) > groups, protection-deprotection strategies to install the ester functionality at the 4-position, and nucleophilic substitution reactions to incorporate the methoxy group at the 2-position. Advances in catalytic systems and green chemistry principles have enabled more efficient and sustainable synthesis routes for this compound.

The impact of Ethyl 3-(difluoromethyl) -5-fluoro) -2-methoxypyridine) -4-acetate












> on pharmaceutical research cannot be overstated. Its versatility as a building block has led to numerous patents and ongoing clinical trials investigating its potential as a therapeutic agent or intermediate in drug synthesis. As our understanding of disease mechanisms grows more sophisticated, compounds like Ethyl 3-(difluoromethyl)> ) > will continue to play a crucial role in developing next-generation medicines.

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